- Plasmid vectors and methods for modulation of the number of modules in polyketide synthase or non-ribosomal peptide synthetase, World Intellectual Property Organization, , ,

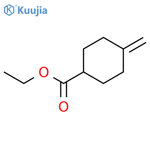

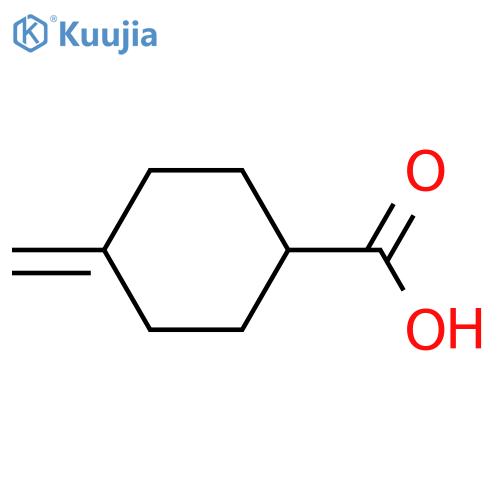

Cas no 934-69-0 (4-methylenecyclohexane-1-carboxylic acid)

934-69-0 structure

Nome del prodotto:4-methylenecyclohexane-1-carboxylic acid

4-methylenecyclohexane-1-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Methylidenecyclohexane-1-carboxylic acid

- 4-Methylenecyclohexanecarboxylic acid (ACI)

- 4-Methylenecyclohexylcarboxylic acid

- 4-Methylenecyclohexanecarboxylic acid

- MFCD17167321

- KE-0726

- SCHEMBL39569

- F2167-4392

- 4-methylenecyclohexane-1-carboxylic acid

- D87471

- 934-69-0

- 4-Methylenecyclohexanecarboxylicacid

- J-515783

- Z1205495278

- DB-219005

- EN300-149108

- AKOS006378649

- DTXSID00564475

-

- MDL: MFCD17167321

- Inchi: 1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H,9,10)

- Chiave InChI: DENSHBNKGSMOIU-UHFFFAOYSA-N

- Sorrisi: O=C(C1CCC(=C)CC1)O

Proprietà calcolate

- Massa esatta: 140.083729621g/mol

- Massa monoisotopica: 140.083729621g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 151

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 37.3Ų

- XLogP3: 1.2

Proprietà sperimentali

- Densità: 1.1±0.1 g/cm3

- Punto di ebollizione: 250.5±29.0 °C at 760 mmHg

- Punto di infiammabilità: 116.1±18.9 °C

- Pressione di vapore: 0.0±1.1 mmHg at 25°C

4-methylenecyclohexane-1-carboxylic acid Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-methylenecyclohexane-1-carboxylic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-149108-0.1g |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95% | 0.1g |

$106.0 | 2023-04-25 | |

| TRC | M256436-100mg |

4-Methylenecyclohexanecarboxylic Acid |

934-69-0 | 100mg |

$ 115.00 | 2022-06-04 | ||

| TRC | M256436-1g |

4-Methylenecyclohexanecarboxylic Acid |

934-69-0 | 1g |

$ 730.00 | 2022-06-04 | ||

| TRC | M256436-500mg |

4-Methylenecyclohexanecarboxylic Acid |

934-69-0 | 500mg |

$ 475.00 | 2022-06-04 | ||

| Enamine | EN300-149108-0.5g |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95% | 0.5g |

$238.0 | 2023-04-25 | |

| Enamine | EN300-149108-2.5g |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95% | 2.5g |

$707.0 | 2023-04-25 | |

| Enamine | EN300-149108-5.0g |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95% | 5g |

$1374.0 | 2023-04-25 | |

| Enamine | EN300-149108-250mg |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95.0% | 250mg |

$143.0 | 2023-09-28 | |

| Enamine | EN300-149108-2500mg |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95.0% | 2500mg |

$666.0 | 2023-09-28 | |

| abcr | AB338541-250mg |

4-Methylidenecyclohexane-1-carboxylic acid, 95%; . |

934-69-0 | 95% | 250mg |

€113.20 | 2024-04-16 |

4-methylenecyclohexane-1-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt

Riferimento

- Novel rapamycin analogs production by mutasynthesis using Streptomyces rapamycinicus mutants, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt

Riferimento

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, United States, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt

Riferimento

- Preparation of substituted azoles and their use as hepatitis C virus inhibitors, United States, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, 50 °C

Riferimento

- 9-(Aminomethyl)tetracycline compounds as antibioticsand their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

4-methylenecyclohexane-1-carboxylic acid Raw materials

4-methylenecyclohexane-1-carboxylic acid Preparation Products

4-methylenecyclohexane-1-carboxylic acid Letteratura correlata

-

1. 254. The liquid dinitrogen tetroxide solvent system. Part XI. Compound formation and ionic species in solutions of diethylnitrosamine in liquid dinitrogen tetroxideC. C. Addison,C. P. Conduit J. Chem. Soc. 1952 1390

934-69-0 (4-methylenecyclohexane-1-carboxylic acid) Prodotti correlati

- 15760-36-8(3-methylidenecyclobutane-1-carboxylic acid)

- 2137838-87-8(1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-3-methyl-1H-pyrazol-4-amine)

- 1179974-27-6(1-2-(3-Amino-1H-pyrazol-1-yl)ethylimidazolidin-2-one)

- 2228690-87-5(methyl 5-(2,2-difluoroacetyl)thiophene-3-carboxylate)

- 2228689-04-9(3-(1-ethenyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one)

- 2248270-68-8(Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate)

- 256657-21-3(L-Histidine, 1-methyl-, methyl ester, hydrochloride (1:1))

- 96305-13-4(Perfluorooctyltriethoxysilane)

- 1214791-76-0((e)-3-(2-Fluoro-6-(pyridin-3-yl)phenyl)acrylic acid)

- 1805364-16-2(4-Chloro-3-(difluoromethyl)-6-fluoro-2-nitropyridine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:934-69-0)4-methylenecyclohexane-1-carboxylic acid

Purezza:99%

Quantità:5g

Prezzo ($):277.0